molecular formula C9H7Cl2NO4 B14509747 2-(4-Chloro-3-nitrophenoxy)propanoyl chloride CAS No. 63490-68-6

2-(4-Chloro-3-nitrophenoxy)propanoyl chloride

Cat. No.: B14509747
CAS No.: 63490-68-6
M. Wt: 264.06 g/mol
InChI Key: QZJAAOLEBIEWIO-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrophenoxy)propanoyl chloride is an organic compound that features a chlorinated nitrophenyl group attached to a propanoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrophenoxy)propanoyl chloride typically involves the reaction of 4-chloro-3-nitrophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

4-Chloro-3-nitrophenol+Propanoyl chloride2-(4-Chloro-3-nitrophenoxy)propanoyl chloride\text{4-Chloro-3-nitrophenol} + \text{Propanoyl chloride} \rightarrow \text{this compound} 4-Chloro-3-nitrophenol+Propanoyl chloride→2-(4-Chloro-3-nitrophenoxy)propanoyl chloride

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-nitrophenoxy)propanoyl chloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Electrophilic aromatic substitution: The aromatic ring can undergo further substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Pyridine or triethylamine as a base, with the nucleophile in an aprotic solvent like dichloromethane.

    Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Electrophilic aromatic substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens with a Lewis acid catalyst for halogenation.

Major Products Formed

    Amides, esters, and thioesters: from nucleophilic substitution.

    Amino derivatives: from reduction of the nitro group.

    Substituted aromatic compounds: from electrophilic aromatic substitution.

Scientific Research Applications

2-(4-Chloro-3-nitrophenoxy)propanoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential precursor for the development of polymers and advanced materials.

    Pharmaceuticals: May be used in the synthesis of bioactive compounds with potential medicinal properties.

    Agriculture: Possible use in the development of agrochemicals such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-nitrophenoxy)propanoyl chloride depends on the specific reactions it undergoes. For nucleophilic substitution, the acyl chloride group is highly reactive towards nucleophiles, leading to the formation of new covalent bonds. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloropropionyl chloride
  • 4-Chloro-3-nitrobenzoyl chloride
  • 2-Chloro-3-nitrophenoxyacetyl chloride

Uniqueness

2-(4-Chloro-3-nitrophenoxy)propanoyl chloride is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both a nitro group and an acyl chloride group provides versatility in synthetic applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

63490-68-6

Molecular Formula

C9H7Cl2NO4

Molecular Weight

264.06 g/mol

IUPAC Name

2-(4-chloro-3-nitrophenoxy)propanoyl chloride

InChI

InChI=1S/C9H7Cl2NO4/c1-5(9(11)13)16-6-2-3-7(10)8(4-6)12(14)15/h2-5H,1H3

InChI Key

QZJAAOLEBIEWIO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)Cl)OC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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